(2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid
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Overview
Description
(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with a ketone group at the 6-position and a propenoic acid moiety at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl nicotinate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature overnight . This reaction results in the formation of 3-(ethoxycarbonyl)pyridine 1-oxide, which can be further converted to the desired compound through subsequent reactions.
Chemical Reactions Analysis
(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as m-CPBA and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyridine alcohol derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-fibrotic activity, as it has shown to inhibit the expression of collagen and reduce hydroxyproline content in cell culture medium . In medicine, pyridine derivatives are known for their antimicrobial, antiviral, and antitumor properties, making (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid a compound of interest for drug development .
Mechanism of Action
The mechanism of action of (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . By inhibiting these enzymes, the compound can reduce collagen production and potentially alleviate fibrotic conditions. Additionally, its interaction with other molecular targets may contribute to its antimicrobial and antitumor activities.
Comparison with Similar Compounds
(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid can be compared with other pyridine derivatives, such as 2-(pyridin-2-yl)pyrimidine and pyrido[2,3-d]pyrimidin-5-one derivatives . These compounds share similar structural features, such as the presence of a pyridine ring, but differ in their functional groups and biological activities. For example, 2-(pyridin-2-yl)pyrimidine derivatives have shown anti-fibrotic activity, while pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative and antimicrobial properties
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12) |
InChI Key |
GPGCFLDKCNSBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
Origin of Product |
United States |
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